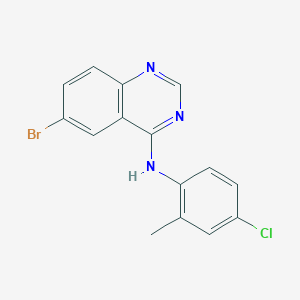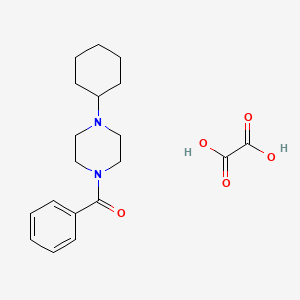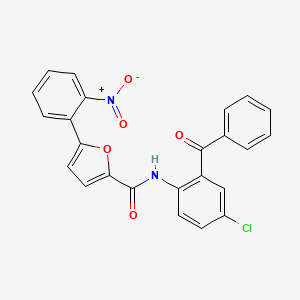![molecular formula C13H15NO B5173499 3-methyl-N-[(5-methyl-2-furyl)methyl]aniline](/img/structure/B5173499.png)
3-methyl-N-[(5-methyl-2-furyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[(5-methyl-2-furyl)methyl]aniline is a chemical compound that is commonly used in scientific research. It is also known as 3-MFMA and is a member of the aniline family of compounds. This compound has a variety of applications in the field of biochemistry and is used to study the mechanism of action of various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 3-MFMA is not well understood, but it is thought to act as a competitive inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MFMA are not well understood, but it is thought to have a number of effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other xenobiotics in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-MFMA in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively easy to use in a wide range of experiments. However, one limitation of using 3-MFMA is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 3-MFMA. One area of interest is the development of new inhibitors of cytochrome P450 enzymes, which could be used to treat a wide range of diseases. Another area of interest is the study of the effects of 3-MFMA on other enzymes and proteins in the body, which could lead to the development of new drugs and therapies. Additionally, research on the synthesis of 3-MFMA and related compounds could lead to the development of new methods for the production of pharmaceuticals and other chemicals.
Métodos De Síntesis
The synthesis of 3-MFMA is a complex process that involves several steps. The starting materials for the synthesis are 5-methyl-2-furaldehyde and aniline. These two compounds are reacted together in the presence of a catalyst to form the intermediate product, which is then further reacted with methyl iodide to form 3-MFMA.
Aplicaciones Científicas De Investigación
3-MFMA has a wide range of applications in scientific research. It is commonly used as a substrate for the study of various enzymes and proteins. For example, it has been used to study the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the body.
Propiedades
IUPAC Name |
3-methyl-N-[(5-methylfuran-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-4-3-5-12(8-10)14-9-13-7-6-11(2)15-13/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGPEQVEAXLVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5173419.png)
![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5173440.png)
![1-benzyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5173443.png)

![11-(2,3-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173453.png)
![3-bromo-4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5173457.png)
![N-(4-methylphenyl)-2-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5173464.png)



![1-benzyl-3-(2-methoxyethyl)-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5173493.png)
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B5173494.png)